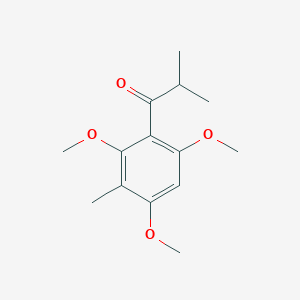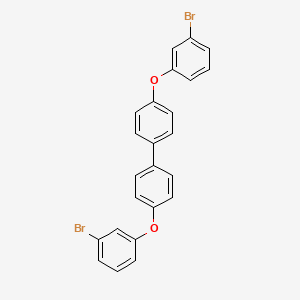
4,4'-Bis(3-bromophenoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromophenoxy groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl typically involves the reaction of 3-bromophenol with 4,4’-dihydroxybiphenyl. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
科学的研究の応用
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism by which 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
類似化合物との比較
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the bromine atoms and has different reactivity.
3,3’-Dibromobiphenyl: Similar structure but lacks the phenoxy groups.
4,4’-Bis(4-bromophenoxy)-1,1’-biphenyl: Similar but with bromine atoms in different positions.
Uniqueness
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is unique due to the specific positioning of the bromophenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
90780-67-9 |
|---|---|
分子式 |
C24H16Br2O2 |
分子量 |
496.2 g/mol |
IUPAC名 |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16Br2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H |
InChIキー |
OJXPONGNWPTHPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


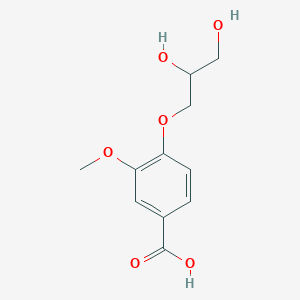
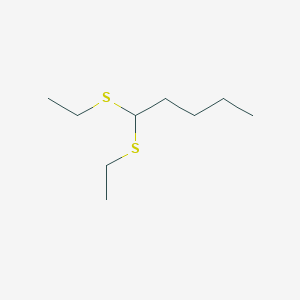
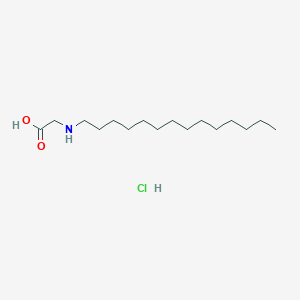
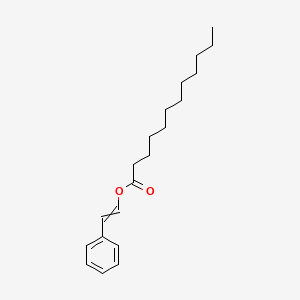
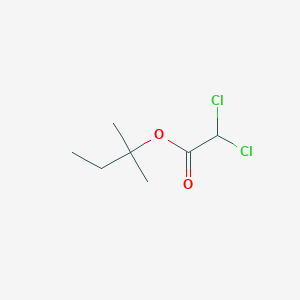
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
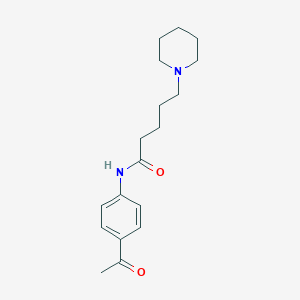
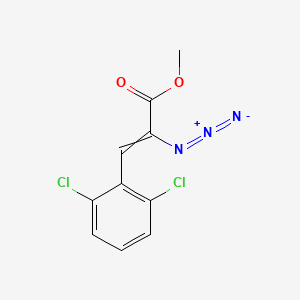
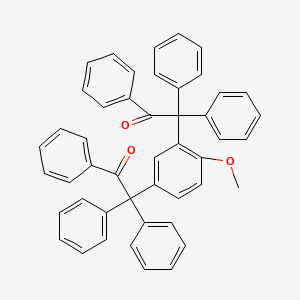

![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
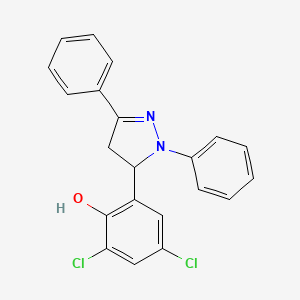
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
